molecular formula C8H14Cl2N2O B13056167 (2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride

(2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride

Cat. No.: B13056167
M. Wt: 225.11 g/mol
InChI Key: XLGSMURKSQBONT-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine.

    Reaction Steps: The key steps include the introduction of the amino and hydroxyl groups to the pyridine ring. This can be achieved through a series of reactions such as nitration, reduction, and substitution.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution can introduce various functional groups to the pyridine ring.

Scientific Research Applications

(2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol: The base compound without the dihydrochloride salt.

    (2S)-2-amino-2-(6-chloropyridin-3-yl)ethanol: A similar compound with a chlorine substituent instead of a methyl group.

    (2S)-2-amino-2-(6-methylpyridin-3-yl)propanol: A compound with a propanol group instead of ethanol.

Uniqueness

(2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

IUPAC Name

(2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c1-6-2-3-7(4-10-6)8(9)5-11;;/h2-4,8,11H,5,9H2,1H3;2*1H/t8-;;/m1../s1

InChI Key

XLGSMURKSQBONT-YCBDHFTFSA-N

Isomeric SMILES

CC1=NC=C(C=C1)[C@@H](CO)N.Cl.Cl

Canonical SMILES

CC1=NC=C(C=C1)C(CO)N.Cl.Cl

Origin of Product

United States

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